molecular formula C20H25N5O5 B10947732 ethyl 4-({2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)piperazine-1-carboxylate

ethyl 4-({2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)piperazine-1-carboxylate

Cat. No.: B10947732
M. Wt: 415.4 g/mol
InChI Key: XQLLQQKDNQRMBQ-UHFFFAOYSA-N
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Description

ETHYL 4-{2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with nitro and methyl groups, a benzoate ester, and a tetrahydropyrazinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3,5-dimethyl-4-nitro-1H-pyrazole with benzoyl chloride in the presence of a base such as triethylamine. This intermediate is then reacted with ethyl tetrahydropyrazinecarboxylate under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can bind to enzyme active sites or receptors, modulating their activity. The benzoate ester and tetrahydropyrazinecarboxylate moieties contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H25N5O5

Molecular Weight

415.4 g/mol

IUPAC Name

ethyl 4-[2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H25N5O5/c1-4-30-20(27)23-11-9-22(10-12-23)19(26)17-8-6-5-7-16(17)13-24-15(3)18(25(28)29)14(2)21-24/h5-8H,4,9-13H2,1-3H3

InChI Key

XQLLQQKDNQRMBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2CN3C(=C(C(=N3)C)[N+](=O)[O-])C

Origin of Product

United States

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